molecular formula C20H22ClN3O2 B236831 N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Katalognummer B236831
Molekulargewicht: 371.9 g/mol
InChI-Schlüssel: TUYKWANNDYVKKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as CMAP, is a synthetic compound that has gained significant attention in the scientific community for its potential use as a therapeutic agent.

Wirkmechanismus

The mechanism of action of CMAP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. CMAP has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and phosphodiesterases, which are involved in cancer and inflammation, respectively. CMAP has also been shown to activate the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CMAP has been shown to have various biochemical and physiological effects. In cancer research, CMAP has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, CMAP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B. In neurological disorder research, CMAP has been shown to have neuroprotective effects and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CMAP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad range of potential applications in various disease models. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.

Zukünftige Richtungen

Future research on CMAP should focus on further elucidating its mechanism of action and optimizing its use in therapeutic applications. One direction could be to explore its potential use in combination with other therapeutic agents to enhance its efficacy. Another direction could be to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
Conclusion:
In conclusion, CMAP is a synthetic compound that has shown promising results in scientific research for its potential use in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects that make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and optimize its use in therapeutic applications.

Synthesemethoden

The synthesis of CMAP involves the reaction of 3-chloro-4-nitroaniline with 2-methylbenzoyl chloride in the presence of sodium bicarbonate. The resulting intermediate is then reacted with piperazine to form CMAP. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.

Wissenschaftliche Forschungsanwendungen

CMAP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CMAP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that CMAP can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B. In neurological disorder research, CMAP has been shown to have neuroprotective effects and improve cognitive function.

Eigenschaften

Produktname

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Molekularformel

C20H22ClN3O2

Molekulargewicht

371.9 g/mol

IUPAC-Name

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C20H22ClN3O2/c1-14-5-3-4-6-17(14)20(26)24-11-9-23(10-12-24)19-8-7-16(13-18(19)21)22-15(2)25/h3-8,13H,9-12H2,1-2H3,(H,22,25)

InChI-Schlüssel

TUYKWANNDYVKKT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C)Cl

Kanonische SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.